The classification of this compound falls under:
The synthesis of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves several key steps:
The molecular structure of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid features a pyrazole ring with a methyl group at position 5 and a trifluoromethyl group at position 3. The butanoic acid moiety is attached to the nitrogen atom of the pyrazole ring.
The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to determine bond lengths and angles, which are critical for understanding its reactivity and interactions.
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives that may exhibit enhanced biological properties or stability.
The mechanism of action for compounds like 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves interaction with biological targets such as enzymes or receptors.
Research into its precise mechanism would require biochemical assays and molecular modeling studies to elucidate binding interactions and conformational changes upon binding to target proteins.
The physical and chemical properties of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid are crucial for its applications:
These properties influence its handling, storage, and application in various fields.
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several potential applications:
The core structure of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS: 1006348-57-7) integrates a pyrazole ring with strategic substituents that define its chemical behavior. Its systematic IUPAC name, 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid, reflects three critical components:
Molecular Formula: C₉H₁₁F₃N₂O₂Molecular Weight: 236.19 g/molThe SMILES notation (CCC(N1N=C(C(F)(F)F)C=C1C)C(=O)O
) and InChIKey (XKONCEKLNBIPLF-UHFFFAOYSA-N
) provide unambiguous representations for database searches and computational modeling [4] [10].
Table 1: Structural Descriptors of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Property | Value |
---|---|
CAS Registry Number | 1006348-57-7 |
Molecular Formula | C₉H₁₁F₃N₂O₂ |
Exact Mass | 236.0640 g/mol |
SMILES | CCC(N1N=C(C(F)(F)F)C=C1C)C(=O)O |
InChIKey | XKONCEKLNBIPLF-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 5 (2xN, 2xO, 1xO from -CF₃?) |
The trifluoromethyl group (-CF₃) dominates electronic behavior:
Computational data (from supplier specifications) reveals:
Table 2: Computed Physicochemical Parameters
Parameter | Value | Significance |
---|---|---|
LogP | 2.25 | Moderate lipophilicity |
TPSA | 55.12 Ų | Balanced solubility/permeability |
Rotatable Bonds | 3 | Conformational flexibility |
H-Bond Acceptors | 5 | Solubility and protein interaction capacity |
H-Bond Donors | 1 | Directional binding capability |
Trifluoromethylpyrazoles are "privileged structures" in medicinal and agrochemical design due to:
This compound serves as a key intermediate in synthesizing complex trifluoromethylpyrazole-containing molecules. Commercial suppliers (e.g., Fluorochem, Synthonix) classify it under "trifluoromethylation agents" or "heterocyclic building blocks" [3] [7] [9]. Key reactions exploit:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0